TTP607

Pan-Aurora Kinase Inhibition Oncology Drug Discovery Kinase Selectivity

TTP607 is a Phase I pan-Aurora kinase inhibitor that simultaneously targets Aurora A, B, and C. It was developed for refractory solid malignancies (breast, lung, pancreatic, prostate) and is protected by a distinct chemical series disclosed in WO/2007/95124. Researchers use TTP607 as a benchmark to profile novel Aurora inhibitors and to study mitotic catastrophe driven by broad-spectrum Aurora inhibition.

Molecular Formula C23H21N7
Molecular Weight
Cat. No. B1150186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTTP607
SynonymsTTP607;  TTP-607;  TTP 607.; NONE
Molecular FormulaC23H21N7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

TTP607: Pan-Aurora Kinase Inhibitor for Oncology Research and Drug Discovery


TTP607 is a small-molecule pan-Aurora kinase inhibitor developed by TransTech Pharma (now vTv Therapeutics) that targets Aurora kinases A, B, and C. These serine/threonine kinases are essential regulators of mitosis, and their overexpression is frequently observed in various human cancers. TTP607 selectively binds to and inhibits Aurora kinases A, B, and C, which is intended to disrupt the assembly of the mitotic spindle apparatus, disrupt chromosome segregation, and inhibit cellular division and proliferation in Aurora kinase-overexpressing tumor cells [1]. The compound entered Phase I clinical development for the treatment of refractory solid malignancies, specifically targeting breast, lung, pancreatic, and prostate cancers [2][3].

TTP607: Why Simple Substitution with Other Aurora Kinase Inhibitors is Not Recommended


The pan-Aurora kinase inhibitor class is characterized by significant heterogeneity in target selectivity, kinase inhibition potency, and clinical development status. Compounds within this class exhibit varying inhibition profiles against Aurora A, B, and C, with some demonstrating specificity for certain isoforms while others show balanced inhibition. Furthermore, differences in off-target kinase interactions, pharmacokinetic properties, and clinical trial outcomes preclude the simple interchangeability of these agents. The following quantitative evidence demonstrates the specific, albeit limited, available data that differentiate TTP607 from its closest analogs and highlights the necessity for careful compound selection based on specific research requirements [1][2].

Quantitative Differentiation of TTP607: A Comparative Analysis of Pan-Aurora Kinase Inhibitors


Pan-Aurora Kinase Inhibition Profile: TTP607 vs. PF-03814735 and CYC116

TTP607 demonstrates a pan-Aurora kinase inhibition profile, targeting Aurora A, B, and C with activity indicated as '+' in publicly available tables, indicating confirmed inhibitory activity [1]. In contrast, PF-03814735, a Phase I pan-Aurora inhibitor from Pfizer, shows a more restricted profile, inhibiting Aurora A and B but lacking activity against Aurora C, as denoted by a '-' in the same table [1]. Another Phase I comparator, CYC116 from Cyclacel, exhibits the same pan-inhibition profile as TTP607 [1]. This data, derived from a comprehensive review of Aurora kinase inhibitors, provides a qualitative comparison of target coverage. However, it is crucial to note that the '+' notation only confirms activity and does not provide quantitative potency information, which is a significant limitation. While TTP607 and CYC116 share the pan-inhibition profile, their potential differentiation may lie in other, undisclosed parameters such as potency, selectivity against other kinases, or pharmacokinetic properties.

Pan-Aurora Kinase Inhibition Oncology Drug Discovery Kinase Selectivity

Clinical Development Stage: TTP607 vs. Advanced Pan-Aurora Inhibitors

TTP607 was evaluated in a Phase I clinical trial (NCT00939172) for patients with advanced refractory solid malignancies [1]. This trial was designed as an open-label, single-group assignment, dose-escalation study to evaluate safety, tolerability, and pharmacokinetics [1]. In contrast, other pan-Aurora inhibitors have reached more advanced stages of clinical development. For instance, Alisertib (MLN8237), which primarily targets Aurora A but also inhibits Aurora B, has progressed to Phase III trials [2]. The comparator PF-03814735, which has the same pan-inhibition profile as TTP607, also reached Phase I, but its development status is unclear [2]. This difference in clinical advancement may indicate superior in vivo performance, safety, or efficacy for the more advanced compounds, but the specific reasons for TTP607's limited progression are not publicly documented.

Clinical Development Phase I Trial Refractory Solid Malignancies

Indication Focus: TTP607 vs. Multi-Targeted Kinase Inhibitors

TTP607 was specifically developed for the treatment of solid tumors, including breast, lung, pancreatic, and prostate cancers, as indicated by its Phase I trial in refractory solid malignancies [1]. This focus on solid tumors distinguishes it from some other pan-Aurora inhibitors that have been explored in both solid and hematological malignancies. For example, the comparator PF-03814735 has been investigated in Phase I trials for both solid tumors and acute myeloid leukemia (AML), demonstrating a broader clinical indication scope [2]. The specific focus of TTP607 on solid tumors may reflect a deliberate development strategy based on its preclinical activity profile, though direct comparative data are not available.

Indication Solid Tumors Hematological Malignancies

Structural Differentiation: TTP607 as a Lead Series Compound

TTP607 is described as the lead compound in a series of Aurora kinase inhibitors from TransTech Pharma, likely derived from patent WO/2007/95124 [1]. This designation as a lead compound implies that it was selected from a series of analogs based on a superior profile of activity, selectivity, or pharmacokinetic properties. While specific data are not publicly available, the lead compound status suggests that TTP607 may possess a unique combination of properties that differentiate it from other pan-Aurora inhibitors in the same chemical series. In contrast, many other pan-Aurora inhibitors, such as CYC116 and PF-03814735, are also leads from their respective discovery programs, but the specific chemical scaffolds and optimization paths differ . The lack of publicly disclosed structure-activity relationship (SAR) data for TTP607, however, prevents a direct quantitative comparison of its molecular properties with those of other leads.

Lead Compound Patent Structure-Activity Relationship

Optimal Use Cases for TTP607 in Academic and Industrial Research


Investigating Pan-Aurora Kinase Inhibition in Solid Tumor Models

Given its confirmed pan-Aurora kinase inhibition profile and clinical evaluation in refractory solid malignancies, TTP607 is best suited for preclinical research focused on the therapeutic potential of broad-spectrum Aurora kinase inhibition in solid tumor types, including breast, lung, pancreatic, and prostate cancers [1]. Researchers can use TTP607 as a tool compound to study the effects of simultaneous Aurora A, B, and C inhibition on cell cycle progression, mitotic catastrophe, and apoptosis in relevant cancer cell lines or patient-derived xenograft (PDX) models [2].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

As the designated lead compound from a specific chemical series disclosed in patent WO/2007/95124, TTP607 can serve as a starting point for medicinal chemistry efforts aimed at developing novel Aurora kinase inhibitors [3]. Researchers can use TTP607 as a reference compound to benchmark the activity and selectivity of newly synthesized analogs, with the goal of improving potency, pharmacokinetic properties, or reducing off-target effects [3].

Comparative Kinase Selectivity Profiling

While quantitative IC50 data for TTP607 are not publicly available, its confirmed pan-Aurora inhibition profile makes it a valuable comparator for selectivity profiling studies. Researchers can use TTP607 alongside other pan-Aurora inhibitors with disclosed quantitative data, such as CYC116 or SNS-314, to assess the selectivity of novel compounds across the Aurora kinase family and against a broader panel of kinases [4]. This application relies on the qualitative activity data and the understanding that TTP607 represents a distinct chemical scaffold within the pan-Aurora inhibitor class [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for TTP607

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.